BenchChemオンラインストアへようこそ!

4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate

Physicochemical Property Lipophilicity Medicinal Chemistry

This orthogonally protected building block features a Boc-protected piperazine and a free 4-aminopyridine moiety, enabling sequential synthetic elaboration for kinase inhibitor development. Its LogP of 1.38 optimizes drug-like properties. Supplied as a room-temperature stable powder with ≥95% purity and batch-specific QC data (NMR, HPLC, GC), it ensures consistent reactivity from hit-to-lead through scale-up.

Molecular Formula C10H13N4O2-
Molecular Weight 221.24 g/mol
Cat. No. B11820232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate
Molecular FormulaC10H13N4O2-
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC(=C2)N)C(=O)[O-]
InChIInChI=1S/C10H14N4O2/c11-8-1-2-12-9(7-8)13-3-5-14(6-4-13)10(15)16/h1-2,7H,3-6H2,(H2,11,12)(H,15,16)/p-1
InChIKeyMANCAYQJYRCCFN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Aminopyridin-2-yl)piperazine-1-carboxylate (CAS 1206247-69-9): A Versatile Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 1206247-69-9) is a bifunctional small molecule building block featuring an orthogonally protected piperazine nitrogen (via a tert-butoxycarbonyl, or Boc, group) and a free 4-aminopyridine moiety. This structure enables modular, sequential synthetic elaboration at either terminus . The compound, with a molecular weight of 278.35 Da and a calculated LogP of 1.38, is a solid at room temperature and is supplied as a powder with a standard purity of 95% [1]. The specific 4-aminopyridin-2-yl substitution pattern is a privileged motif in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors that engage the enzyme's hinge-binding region .

Why Tert-Butyl 4-(4-Aminopyridin-2-yl)piperazine-1-carboxylate Cannot Be Casually Substituted with its Regioisomeric Analogs


Substituting tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate with a closely related regioisomer, such as the 6-amino-3-yl or 2-amino-4-yl analogs, is not a trivial exchange and can lead to project failure. The position of the amino group on the pyridine ring is not merely a synthetic detail; it fundamentally dictates the molecule's physicochemical properties and its biological target engagement. Changes in the substitution pattern alter key parameters like lipophilicity (LogP) [1], electronic distribution, and the precise vector of hydrogen-bonding interactions. These differences directly impact a final drug candidate's ability to cross cell membranes, its metabolic stability, and its selectivity profile against off-target kinases. As demonstrated in lead optimization campaigns for targets like CHK1, the 4-aminopyridin-2-yl motif provides a unique balance of potency and selectivity that is not recapitulated by other isomers [2]. Therefore, substituting this building block without rigorous experimental validation introduces significant risk and can derail structure-activity relationship (SAR) studies.

Quantitative Evidence for Differentiating Tert-Butyl 4-(4-Aminopyridin-2-yl)piperazine-1-carboxylate from Its Closest Analogs


Lipophilicity (LogP) Comparison: The 4-Amino-2-yl Regioisomer Exhibits an Intermediate LogP Value

The target compound, tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate, possesses a calculated LogP value of 1.38 [1]. This value sits between the more lipophilic 6-amino-3-yl regioisomer (LogP = 2.30) and the less lipophilic 5-amino-2-yl regioisomer (LogP = 0.60) . This intermediate lipophilicity may offer a balanced pharmacokinetic profile, potentially avoiding the high clearance and poor solubility associated with high LogP compounds and the poor membrane permeability associated with very low LogP compounds.

Physicochemical Property Lipophilicity Medicinal Chemistry

Purity and Quality Control: Guaranteed 95% Purity with Batch-Specific Analytical Data

Multiple reputable vendors, including Sigma-Aldrich and Bidepharm, supply this compound with a standard purity of ≥95% . Crucially, Bidepharm provides batch-specific quality control documentation, including NMR, HPLC, and GC analysis reports upon request . This is a significant procurement advantage over less common regioisomers, where such rigorous analytical characterization may not be as readily available, increasing the risk of variable purity that can confound experimental results.

Chemical Purity Quality Control Reproducible Research

Storage and Handling Stability: Suitable for Room Temperature Storage and Shipping

The compound is specified for storage at room temperature (RT) and can be shipped under ambient conditions [1]. This is in contrast to some related compounds that require more stringent storage conditions, such as being sealed in a dry environment at 2-8°C . The ability to store and ship this building block without cold chain logistics simplifies handling, reduces procurement costs, and extends its shelf-life for routine laboratory use.

Stability Logistics Procurement

Class-Level Evidence: The 4-Aminopyridin-2-yl Moiety is Optimal for CHK1 Kinase Inhibition

A multiparameter optimization study of a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles led to the identification of CCT245737, a potent, selective, and orally bioavailable CHK1 inhibitor clinical candidate [1]. The research highlighted that the 4-aminopyridin-2-yl substitution vector was crucial for achieving a favorable balance between potent cellular CHK1 inhibition and low off-target activity, such as hERG channel inhibition [1]. This provides strong, albeit class-level, evidence that the 4-aminopyridin-2-yl scaffold offers a unique profile that is not necessarily present in other aminopyridine regioisomers.

Kinase Inhibition Structure-Activity Relationship Lead Optimization

High-Impact Application Scenarios for Tert-Butyl 4-(4-Aminopyridin-2-yl)piperazine-1-carboxylate


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

Based on the evidence of its intermediate LogP value of 1.38 [1], this building block is ideally suited for medicinal chemistry programs where optimizing a lead series' lipophilicity is critical. In projects where a lead compound is either too hydrophilic (LogP < 0.5, suffering from poor cell permeability) or too lipophilic (LogP > 3, associated with high clearance and off-target toxicity), this regioisomer offers a valuable, intermediate alternative. Its use can help steer the physicochemical properties of a compound series into a more desirable 'drug-like' range, as defined by Lipinski's Rule of Five, thereby increasing the probability of success in preclinical development.

Scaffold Hopping in Kinase Drug Discovery Projects

The 4-aminopyridin-2-yl moiety is a known 'privileged scaffold' for engaging the hinge-binding region of kinases, as validated in the development of a clinical-stage CHK1 inhibitor [2]. Researchers can procure this compound to explore scaffold-hopping strategies from one kinase target to another (e.g., from CHK1 to CDK4/6 or B-Raf). Its orthogonal Boc-protecting group allows for rapid, parallel synthesis of diverse amide libraries at the piperazine nitrogen following deprotection. This enables efficient exploration of chemical space around the kinase hinge-binder, accelerating the hit-to-lead phase of drug discovery.

Reproducible Synthesis in Multi-Step Campaigns Requiring High Purity

For CROs or internal process chemistry teams conducting multi-step syntheses of complex drug candidates, the availability of batch-specific QC data (NMR, HPLC, GC) from suppliers like Bidepharm is a critical decision point. Using this well-characterized building block ensures consistent reactivity and simplifies troubleshooting. This level of quality assurance is particularly important when scaling up reactions from milligram to gram quantities, as even minor impurities present in a less rigorously tested analog can significantly reduce the yield or lead to the formation of byproducts in subsequent steps, thereby wasting valuable time and resources.

Accelerated Discovery via Large-Scale Parallel Synthesis

The robust, room-temperature stability of this compound makes it an ideal candidate for large-scale parallel synthesis and automated library production. Unlike analogs requiring cold storage, it can be easily weighed and handled on an open bench, facilitating its use in high-throughput experimentation. Procurement and logistics teams can also benefit from the simplified supply chain, as there is no requirement for costly cold-chain shipping and storage, ensuring the compound remains stable over long periods and is readily available for on-demand synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.